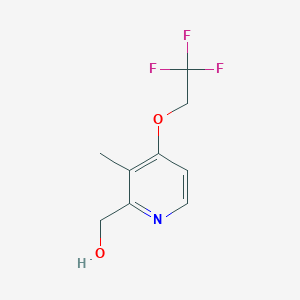

(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol

描述

属性

IUPAC Name |

[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO2/c1-6-7(4-14)13-3-2-8(6)15-5-9(10,11)12/h2-3,14H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNILTGRCVCMPFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CO)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459448 | |

| Record name | [3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103577-66-8 | |

| Record name | 3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103577-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103577668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Pyridinemethanol, 3-methyl-4-(2,2,2-trifluoroethoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYMETHYL-3-METHYL-4-(2,2,2-TRIFLUOROETHOXY)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJR7D4YGL7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol

CAS Number: 103577-66-8

An In-depth Technical Resource for Chemical Researchers and Professionals in Drug Development

This technical guide provides comprehensive information on (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol, a key intermediate in the synthesis of proton pump inhibitors such as Lansoprazole. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and workflow visualizations to support ongoing research and development efforts.

Chemical and Physical Properties

This compound is a pyridine derivative that plays a crucial role as a building block in the synthesis of various pharmaceutical compounds. Its chemical structure and properties are summarized below.

| Property | Value | Source |

| CAS Number | 103577-66-8 | [1][2][3][4] |

| Molecular Formula | C₉H₁₀F₃NO₂ | [5] |

| Molecular Weight | 221.18 g/mol | [5] |

| Melting Point | 89-91°C | [5] |

| Solubility | Soluble in DMSO and Methanol | [5] |

| Appearance | Brown solid (crude), White crystals (purified) | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process, which is a critical part of the overall synthesis of Lansoprazole.[6] A detailed experimental protocol for its synthesis, as described in patent literature, is provided below.

Synthesis of 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

This procedure details the synthesis of the title compound from 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide.

Materials:

| Reagent | Quantity | Moles |

| 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide | 11.2 g | 0.05 mol |

| Acetic Anhydride | 25 mL | - |

| Concentrated H₂SO₄ | 1 mL | - |

| 15% NaOH (aq) | As needed | - |

| Ethyl Acetate | As needed | - |

Procedure:

-

To a three-necked flask, add 11.2 g (0.05 mol) of 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide.

-

At a low temperature, add 25 mL of acetic anhydride and 1 mL of concentrated H₂SO₄ dropwise.

-

Raise the temperature to 90-105°C and maintain for 10 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

After the reaction is complete, evaporate the acetic acid and excess acetic anhydride under reduced pressure.

-

Neutralize the remaining acetic anhydride with a 15% aqueous NaOH solution.

-

Increase the temperature to 60°C and allow the reaction to proceed for 8 hours.

-

After cooling, extract the reaction mixture with ethyl acetate.

-

Dry the organic phase and evaporate to dryness to obtain a brown solid of 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine. The reported yield for these two steps is 85.1%.[2]

The following diagram illustrates the synthesis workflow:

Caption: Synthesis of the target compound.

Conversion to 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Hydrochloride

This protocol describes the subsequent chlorination of the synthesized alcohol, a key step in the path to Lansoprazole.

Materials:

| Reagent | Quantity | Moles |

| 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)-pyridine | 6.64 g | 0.03 mol |

| Dichloromethane | 20 mL + 10 mL | - |

| DMF | Catalytic amount | - |

| Thionyl Chloride | 10.71 g | 0.09 mol |

| Ethyl Acetate | As needed | - |

Procedure:

-

In a 100 mL three-necked flask, dissolve 6.64 g (0.03 mol) of 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)-pyridine in 20 mL of dichloromethane.

-

Add a catalytic amount of DMF.

-

In an ice bath, add a mixture of 10.71 g (0.09 mol) of thionyl chloride and 10 mL of dichloromethane dropwise.

-

Maintain the reaction temperature between -10°C and 10°C for 3-6 hours, ensuring proper absorption of tail gases.

-

Once the reaction is complete, concentrate the solution to 5 mL under reduced pressure at a temperature below 40°C.

-

Add ethyl acetate dropwise to precipitate white crystals. Continue adding ethyl acetate until no more precipitate forms.[2]

The logical flow from the starting material to the final chlorinated product is depicted below:

Caption: Conversion to the chloromethyl derivative.

Applications in Drug Development

This compound is primarily utilized as a key intermediate in the synthesis of Lansoprazole, a widely used proton pump inhibitor for treating conditions such as gastric ulcers and reflux esophagitis.[2] The structural integrity and purity of this intermediate are paramount for the efficacy and safety of the final active pharmaceutical ingredient. Researchers involved in the process development and optimization for Lansoprazole and related compounds will find the detailed protocols and data in this guide to be of significant value.

References

- 1. Production of Lansoprazole - Chempedia - LookChem [lookchem.com]

- 2. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. targetmol.cn [targetmol.cn]

- 5. usbio.net [usbio.net]

- 6. newdrugapprovals.org [newdrugapprovals.org]

A Comprehensive Technical Guide on (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol, a key intermediate in the synthesis of the proton pump inhibitor Lansoprazole.

Chemical and Physical Data

The fundamental properties of this compound are summarized below. This data is crucial for its application in synthetic chemistry and drug development.

| Property | Value |

| Molecular Formula | C9H10F3NO2[1] |

| Molecular Weight | 221.18 g/mol [2] |

| CAS Number | 103577-66-8[2][3][4][5] |

| Melting Point | 89-91°C[2] or 93-94°C[1] |

| Boiling Point | 273.6±40.0 °C at 760 mmHg[1] |

| Density | 1.3±0.1 g/cm³[1] |

| Flash Point | 119.3±27.3 °C[1] |

| Solubility | Soluble in DMSO and Methanol[2] |

| Synonyms | 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine[2], [3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methanol[1], Lansoprazole Impurity 16[1] |

Role in Pharmaceutical Synthesis

This compound is a critical building block in the industrial synthesis of Lansoprazole, a widely used medication for treating peptic ulcer disease, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.[6] It serves as a precursor to the 2-chloromethylpyridine derivative, which is then coupled with 2-mercaptobenzimidazole to form the core structure of Lansoprazole.[6][7]

Synthetic Pathway Overview

The synthesis of Lansoprazole from this compound involves a key chlorination step. This workflow highlights the transformation of the alcohol to the corresponding chloride, a crucial intermediate for the subsequent condensation reaction.

Experimental Protocols

While detailed, proprietary industrial synthesis protocols are not publicly available, patent literature outlines the general methodologies for the key transformations.

1. Preparation of 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

This compound can be synthesized from 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide. The N-oxide is treated with acetic anhydride, followed by hydrolysis to yield the target alcohol.[8]

-

Reaction: 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide is placed in a reaction vessel.

-

Reagents: Acetic anhydride and a catalytic amount of concentrated sulfuric acid are added.

-

Conditions: The mixture is heated to 90-105°C for approximately 10 hours.

-

Workup: After the reaction is complete, excess acetic acid and acetic anhydride are removed under reduced pressure. The residue is then neutralized and hydrolyzed with an aqueous solution of sodium hydroxide (e.g., 15% NaOH) at around 60°C for 8 hours.

-

Purification: The product is extracted with an organic solvent like ethyl acetate, dried, and the solvent is evaporated to yield the crude product, which can be used directly in the next step or purified further.[8]

2. Chlorination to form 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Hydrochloride

The synthesized alcohol is converted to its corresponding chloride, which is a more reactive intermediate for the subsequent condensation step.[8][9]

-

Reactant: 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine is dissolved in a suitable solvent such as dichloromethane.

-

Reagent: A chlorinating agent, typically thionyl chloride, is added dropwise, often in the presence of a catalytic amount of DMF.

-

Conditions: The reaction is carried out at a low temperature, for instance, in an ice bath (-10 to 10°C), for 3 to 6 hours.

-

Workup: Upon completion, the reaction mixture is concentrated under reduced pressure. The product is then precipitated by adding an anti-solvent like ethyl acetate, filtered, and dried.[8]

3. Condensation with 2-Mercaptobenzimidazole

This is the final key step in forming the core structure of the Lansoprazole precursor.

-

Reactants: 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride is reacted with 2-mercaptobenzimidazole.[7][9]

-

Conditions: The condensation reaction is typically carried out in the presence of a base to neutralize the hydrochloride and facilitate the nucleophilic substitution.[9]

-

Product: This reaction yields 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole, which is the immediate precursor to Lansoprazole.[10] This precursor is then oxidized to form Lansoprazole.[6][10]

The logical relationship for the synthesis decision-making process based on starting materials is outlined in the diagram below.

References

- 1. CAS#:103577-66-8 | 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | Chemsrc [chemsrc.com]

- 2. usbio.net [usbio.net]

- 3. jwpharmlab.com [jwpharmlab.com]

- 4. This compound — TargetMol Chemicals [targetmol.com]

- 5. 103577-66-8|this compound|BLD Pharm [bldpharm.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. CN104447694A - Intermediate raw material for synthesizing lansoprazole - Google Patents [patents.google.com]

- 8. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents [patents.google.com]

- 9. CN102558148A - Synthesis process of lansoprazole important intermediate - Google Patents [patents.google.com]

- 10. Intermediate for the synthesis of lansoprazole and procedure for obtaining it (1993) | Vidal Carlos Monserrat | 10 Citations [scispace.com]

An In-depth Technical Guide to (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and applications of (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol, a key intermediate in the pharmaceutical industry.

Core Chemical and Physical Properties

This compound is a pyridine derivative characterized by its trifluoroethoxy group. This compound is primarily recognized as a crucial intermediate in the synthesis of Lansoprazole, a widely used proton pump inhibitor.[1][2] Its chemical structure and properties are foundational to its role in organic synthesis.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of the compound.

| Property | Value | Source(s) |

| CAS Number | 103577-66-8 | [3][4][5][6] |

| Molecular Formula | C₉H₁₀F₃NO₂ | [1][7][8] |

| Molecular Weight | 221.18 g/mol | [1][8] |

| Melting Point | 89-94 °C | [1][7] |

| Boiling Point | 273.6 ± 40.0 °C at 760 mmHg | [7] |

| Density | 1.3 ± 0.1 g/cm³ | [7] |

| Solubility | Soluble in DMSO and Methanol | [1] |

| InChI | InChI=1S/C9H10F3NO2/c1-6-7(4-14)13-3-2-8(6)15-5-9(10,11,12)/h2-3,14H,4-5H2,1H3 | [6][8][9] |

| SMILES | Cc1c(CO)nccc1OCC(F)(F)F | [6][8][9] |

Synonyms:

-

[3-Methyl-4-(2,2,2-trifluoro-ethoxy)-pyridin-2-yl]-methanol[5]

-

2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine[1][7]

Experimental Protocols

The following protocols are based on documented synthesis methods for this compound and its subsequent conversion to a key chloromethyl derivative.

Synthesis of this compound

This protocol describes the synthesis from its N-oxide precursor.[10]

Objective: To synthesize 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine.

Materials:

-

2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide

-

Acetic anhydride

-

Concentrated H₂SO₄

-

15% Sodium hydroxide (NaOH) aqueous solution

-

Ethyl acetate

-

Three-necked flask and standard laboratory glassware

Methodology:

-

Place 11.2 g (0.05 mol) of 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide into a three-necked flask.

-

At a low temperature, add 25 mL of acetic anhydride and 1 mL of concentrated H₂SO₄ dropwise.

-

Increase the temperature to a range of 90-105°C and maintain the reaction for 10 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, evaporate the acetic acid and excess acetic anhydride under reduced pressure.

-

Neutralize the remaining residue with a NaOH aqueous solution.

-

Add 6 g of a 15% aqueous NaOH solution to the neutralized mixture.

-

Heat the mixture to 60°C and allow it to react for 8 hours. Again, monitor for completion with TLC.

-

After cooling, perform an extraction of the reaction solution using ethyl acetate.

-

Dry the combined organic phase and evaporate to dryness to yield the product, this compound, as a brown solid.[10]

Chlorination to form 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Hydrochloride

This protocol details the conversion of the title compound to its chloromethyl derivative, another vital intermediate for Lansoprazole.[10]

Objective: To synthesize the hydrochloride salt of the chloromethyl derivative.

Materials:

-

This compound (6.64 g, 0.03 mol)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Thionyl chloride (10.71 g, 0.09 mol)

-

Ethyl acetate

-

Three-necked flask, ice bath, and standard laboratory glassware

Methodology:

-

Dissolve 6.64 g (0.03 mol) of this compound in 20 mL of dichloromethane in a 100 mL three-necked flask.

-

Add a catalytic amount of DMF.

-

In an ice bath, add a mixture of 10.71 g (0.09 mol) of thionyl chloride and 10 mL of dichloromethane dropwise.

-

After the addition is complete, maintain the reaction temperature between -10°C and 10°C for 3-6 hours. Ensure proper absorption of tail gases.

-

Upon reaction completion, concentrate the solution under reduced pressure at a temperature below 40°C until the volume is approximately 5 mL.

-

Add ethyl acetate dropwise to precipitate the product as white crystals. Continue adding ethyl acetate until no further precipitation is observed.

-

Isolate the crystals to obtain 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride.[10]

Role in Pharmaceutical Synthesis

The primary application of this compound is as a precursor in the multi-step synthesis of Lansoprazole. The following diagram illustrates a simplified workflow of its role.

Caption: Simplified synthesis pathway for Lansoprazole.

Safety and Handling

This compound is associated with several hazards that necessitate careful handling in a laboratory setting.

Hazard Identification:

-

Skin Irritation (Category 2): Causes skin irritation.[11]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[11]

-

Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[11]

Recommended Precautionary Measures:

-

Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[11]

-

First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[11]

-

First Aid (Skin): If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[11]

-

First Aid (Inhalation): If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[11]

References

- 1. usbio.net [usbio.net]

- 2. clearsynth.com [clearsynth.com]

- 3. 103577-66-8|this compound|BLD Pharm [bldpharm.com]

- 4. targetmol.cn [targetmol.cn]

- 5. jwpharmlab.com [jwpharmlab.com]

- 6. [3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol [lgcstandards.com]

- 7. CAS#:103577-66-8 | 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | Chemsrc [chemsrc.com]

- 8. GSRS [precision.fda.gov]

- 9. [3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol [lgcstandards.com]

- 10. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents [patents.google.com]

- 11. aksci.com [aksci.com]

Technical Guide: Physical and Chemical Properties of (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol is a key intermediate in the synthesis of Lansoprazole, a widely used proton pump inhibitor. A thorough understanding of its physical and chemical properties is essential for process optimization, quality control, and the development of new synthetic routes. This document provides a comprehensive overview of the known physical properties, a detailed experimental protocol for its synthesis, and a workflow diagram illustrating its preparation.

Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 103577-66-8 | [1][2] |

| Molecular Formula | C₉H₁₀F₃NO₂ | [3] |

| Molecular Weight | 221.18 g/mol | [3] |

| Melting Point | 93-94 °C | [3] |

| Boiling Point | 273.6 ± 40.0 °C at 760 mmHg | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Solubility | Soluble in DMSO and Methanol |

Synthesis Protocol

The following experimental protocol for the synthesis of this compound is adapted from patent CN103539728A. This method involves the rearrangement and hydrolysis of 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide.

Materials:

-

2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide

-

Acetic anhydride

-

Concentrated H₂SO₄

-

Sodium hydroxide (NaOH) aqueous solution (15%)

-

Ethyl acetate

-

Three-necked flask

-

Standard laboratory glassware and equipment

Procedure:

-

To a three-necked flask, add 11.2 g (0.05 mol) of 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide.

-

At a low temperature, add 25 mL of acetic anhydride and 1 mL of concentrated H₂SO₄ dropwise.

-

Raise the temperature to 90-105°C and maintain for 10 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, evaporate the acetic acid and excess acetic anhydride under reduced pressure.

-

Neutralize the remaining acetic anhydride with a NaOH aqueous solution.

-

Add 6 g of a 15% aqueous NaOH solution to the reaction mixture.

-

Heat the mixture to 60°C and stir for 8 hours. Monitor the reaction completion using TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product with ethyl acetate.

-

Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Evaporate the solvent to yield a brown solid of 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine. The reported yield for this two-step process is 85.1%.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Analytical Profile

-

¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the pyridine ring, the methylene protons of the trifluoroethoxy group, the methyl group protons, the methylene protons of the methanol group, and the hydroxyl proton.

-

¹³C NMR: The spectrum would display distinct peaks for each unique carbon atom, including the carbons of the pyridine ring, the methyl group, the trifluoroethoxy group, and the methanol group.

-

IR Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, C-O stretching, and the strong C-F stretching of the trifluoroethoxy group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (221.18 g/mol ).

Biological Activity and Signaling Pathways

Currently, there is no published evidence to suggest that this compound has direct biological activity or interacts with specific signaling pathways. Its primary significance in the pharmaceutical industry is as a crucial building block in the multi-step synthesis of Lansoprazole. The biological activity of Lansoprazole, a proton pump inhibitor, is well-documented and involves the irreversible inhibition of the H⁺/K⁺-ATPase in gastric parietal cells. However, this action is a property of the final drug molecule and not this specific intermediate.

Conclusion

This technical guide provides a summary of the known physical properties and a detailed synthetic protocol for this compound. The information presented is intended to support researchers and professionals in the fields of chemical synthesis and drug development. Further research into the analytical characterization and potential biological activities of this compound could provide deeper insights and potentially new applications.

References

In-depth Technical Guide: Structure Elucidation of (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol is a key intermediate in the synthesis of Lansoprazole, a widely used proton pump inhibitor.[1][2] The precise structure and purity of this intermediate are critical for the successful synthesis of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the structure elucidation of this compound, including its synthesis, purification, and detailed spectroscopic characterization.

Chemical Structure and Properties

The chemical structure and key properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 103577-66-8 |

| Molecular Formula | C₉H₁₀F₃NO₂ |

| Molecular Weight | 221.18 g/mol [2][3] |

| Melting Point | 89-91°C[2] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and Methanol[2] |

Synthesis and Purification

The primary synthetic route to this compound involves the Boekelheide rearrangement of a pyridine N-oxide precursor. This reaction is a well-established method for the functionalization of the alkyl group at the 2-position of a pyridine ring.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

A detailed experimental protocol for the synthesis of this compound via the Boekelheide rearrangement is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide is dissolved in an excess of acetic anhydride.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 140°C) and maintained at this temperature for several hours. The progress of the reaction should be monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion of the rearrangement, the excess acetic anhydride is removed under reduced pressure. The resulting residue contains the acetylated intermediate, (3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl acetate.

-

Hydrolysis: The crude acetate is then subjected to hydrolysis to yield the desired alcohol. This is typically achieved by treating the residue with an aqueous base, such as sodium hydroxide or potassium carbonate, followed by stirring at room temperature until the hydrolysis is complete (as monitored by TLC or HPLC).

-

Extraction: The aqueous mixture is then extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate. The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Solvent Removal: The solvent is removed under reduced pressure to yield the crude this compound.

Experimental Protocol: Purification

The crude product can be purified by sublimation under reduced pressure followed by recrystallization to obtain a high-purity solid.

-

Sublimation: The crude material is placed in a sublimation apparatus and heated under vacuum. The purified compound will sublime and deposit on a cold surface.

-

Recrystallization: The sublimed solid is then recrystallized from a suitable solvent system, such as isopropyl ether and hexane, to yield the final product as a white to off-white crystalline solid.[4]

Structure Elucidation via Spectroscopic Methods

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

| Spectroscopic Technique | Key Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring, the methylene protons of the trifluoroethoxy and hydroxymethyl groups, and the methyl protons. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, the trifluoroethoxy group, the methyl group, and the hydroxymethyl group. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (alcohol), C-O stretching, C-F stretching, and aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Note: Specific peak values are dependent on the solvent and instrumentation used.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic confirmation of the chemical structure.

Conclusion

The structure of this compound is unequivocally confirmed through its synthesis via the Boekelheide rearrangement and comprehensive analysis using a suite of spectroscopic methods. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals involved in the synthesis and quality control of Lansoprazole and related pharmaceutical compounds. The purity and well-defined structure of this key intermediate are paramount to ensuring the quality and efficacy of the final drug product.

References

Synthesis of (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a common and effective synthesis pathway for (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol, a crucial intermediate in the production of the proton pump inhibitor Lansoprazole. This document outlines the multi-step synthesis starting from 2,3-lutidine, presenting key experimental protocols, quantitative data, and a visual representation of the synthetic route.

I. Synthesis Pathway Overview

The synthesis of this compound from 2,3-lutidine is a five-step process. The pathway involves an initial oxidation of the starting material, followed by nitration, substitution with 2,2,2-trifluoroethanol, a rearrangement reaction, and concluding with a final hydrolysis step to yield the target compound. Each of these stages is critical for the successful synthesis of this key pharmaceutical intermediate.

Figure 1: Synthesis pathway of this compound.

II. Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis, accompanied by tables summarizing the quantitative data for key reaction parameters.

Step 1: Oxidation of 2,3-Lutidine to 2,3-Lutidine-N-oxide

The initial step involves the oxidation of 2,3-lutidine to its corresponding N-oxide. A common method for this transformation is the use of hydrogen peroxide in the presence of a suitable acid catalyst.

Experimental Protocol:

A solution of 2,3-lutidine is treated with hydrogen peroxide in a mixture of acetic acid and water. The reaction is typically carried out at a moderately elevated temperature to ensure a reasonable reaction rate. After the reaction is complete, the excess peroxide is quenched, and the product is isolated and purified.

| Parameter | Value | Reference |

| Starting Material | 2,3-Lutidine | [1] |

| Oxidizing Agent | Hydrogen Peroxide / Acetic Acid | [1] |

| Temperature | 40-90°C | [1] |

| Reaction Time | Overnight | [1] |

| Yield | ~94% | [1] |

Step 2: Nitration of 2,3-Lutidine-N-oxide

The second step is the nitration of 2,3-lutidine-N-oxide to form 2,3-dimethyl-4-nitropyridine-N-oxide. This electrophilic aromatic substitution is a critical step in introducing the nitro group at the 4-position of the pyridine ring.

Experimental Protocol:

2,3-Lutidine-N-oxide is dissolved in concentrated sulfuric acid. A nitrating mixture, typically potassium nitrate dissolved in sulfuric acid, is then added dropwise at a controlled low temperature. After the addition is complete, the reaction mixture is heated to drive the reaction to completion. The product is then isolated by quenching the reaction mixture with water and extracting with an organic solvent.[2]

| Parameter | Value | Reference |

| Starting Material | 2,3-Lutidine-N-oxide | [2] |

| Nitrating Agent | Potassium Nitrate / Sulfuric Acid | [2] |

| Temperature | -10°C to 120°C | [2] |

| Reaction Time | 0.5 - 2 hours | [2] |

| Yield | 90-93% | [2] |

Step 3: Substitution with 2,2,2-Trifluoroethanol

In this step, the nitro group of 2,3-dimethyl-4-nitropyridine-N-oxide is displaced by a 2,2,2-trifluoroethoxy group through a nucleophilic aromatic substitution reaction.

Experimental Protocol:

2,3-Dimethyl-4-nitropyridine-N-oxide is reacted with 2,2,2-trifluoroethanol in the presence of a base, such as potassium carbonate, and a phase transfer catalyst. The reaction is typically carried out in a suitable solvent system like acetonitrile and water. The product, 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide, is then isolated and purified.

| Parameter | Value | Reference |

| Starting Material | 2,3-Dimethyl-4-nitropyridine-N-oxide | [3] |

| Reagents | 2,2,2-Trifluoroethanol, Potassium Carbonate | [3] |

| Solvent | Acetonitrile/Water | [3] |

| Catalyst | Tetrabutylammonium bromide (TBAB) | [3] |

| Yield | >85% | [3] |

Step 4: Rearrangement to 2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

The fourth step involves a rearrangement of the N-oxide to introduce a functional group at the 2-methyl position, which is a precursor to the final hydroxymethyl group.

Experimental Protocol:

2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide is treated with acetic anhydride in the presence of a catalytic amount of concentrated sulfuric acid. The reaction mixture is heated to facilitate the rearrangement. After completion, the excess acetic anhydride and acetic acid are removed under reduced pressure.[4]

| Parameter | Value | Reference |

| Starting Material | 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide | [4] |

| Reagents | Acetic Anhydride, Sulfuric Acid (catalytic) | [4] |

| Temperature | 90-105°C | [4] |

| Reaction Time | 10 hours | [4] |

Step 5: Hydrolysis to this compound

The final step is the hydrolysis of the acetoxymethyl group to the desired hydroxymethyl group, yielding the target molecule.

Experimental Protocol:

The crude 2-acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine from the previous step is treated with an aqueous solution of a base, such as sodium hydroxide. The reaction is heated to ensure complete hydrolysis. After cooling, the product is extracted with an organic solvent, and the solvent is evaporated to yield the final product.[4]

| Parameter | Value | Reference |

| Starting Material | 2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | [4] |

| Reagent | Sodium Hydroxide (15% aqueous solution) | [4] |

| Temperature | 60°C | [4] |

| Reaction Time | 8 hours | [4] |

| Overall Yield (Steps 4 & 5) | 85.1% | [4] |

III. Conclusion

The synthesis pathway detailed in this guide provides a reliable and high-yielding route to this compound. The experimental protocols and quantitative data presented offer a solid foundation for researchers and professionals in the field of drug development and pharmaceutical synthesis. Careful control of reaction conditions at each stage is paramount to achieving high yields and purity of this important Lansoprazole intermediate.

References

- 1. caod.oriprobe.com [caod.oriprobe.com]

- 2. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 3. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents [patents.google.com]

An In-depth Technical Guide to (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol, a pyridine derivative, is a key intermediate in the synthesis of Lansoprazole, a widely used proton pump inhibitor (PPI). Lansoprazole is utilized in the treatment of various acid-related gastrointestinal disorders, including peptic ulcers and gastroesophageal reflux disease (GERD). The synthesis and purity of this intermediate are crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of its chemical properties, synthesis, and its role in the mechanism of action of Lansoprazole.

IUPAC Name and Chemical Properties

The accepted IUPAC name for the compound is This compound .[1][2][3] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 103577-66-8 | [4] |

| Molecular Formula | C₉H₁₀F₃NO₂ | [4] |

| Molecular Weight | 221.18 g/mol | [4] |

| Melting Point | 89-91 °C | [4] |

| Boiling Point | 273.6 ± 40.0 °C at 760 mmHg | [5] |

| Density | 1.3 ± 0.1 g/cm³ | [5] |

| Solubility | Soluble in DMSO and Methanol | [4] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that is a critical part of the overall synthesis of Lansoprazole. The following is a representative experimental protocol based on published literature.

Experimental Protocol:

The synthesis of this compound can be achieved through a synthetic route starting from 2,3-lutidine. The key steps involve oxidation, nitration, substitution, rearrangement, and hydrolysis.

Step 1: Oxidation of 2,3-Lutidine

-

2,3-Lutidine is oxidized to 2,3-lutidine-N-oxide. This is typically achieved using an oxidizing agent such as hydrogen peroxide in the presence of a catalyst.

Step 2: Nitration of 2,3-Lutidine-N-oxide

-

The N-oxide is then nitrated to introduce a nitro group onto the pyridine ring, yielding 2,3-dimethyl-4-nitropyridine-N-oxide.

Step 3: Substitution with 2,2,2-Trifluoroethanol

-

The nitro group is subsequently displaced by 2,2,2-trifluoroethanol in the presence of a base to form 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide.

Step 4: Rearrangement and Hydrolysis

-

The N-oxide undergoes rearrangement, followed by hydrolysis to yield the final product, this compound.

Caption: Synthetic pathway for this compound.

Role in the Synthesis of Lansoprazole

This compound is a crucial precursor for the synthesis of Lansoprazole. The hydroxyl group of the methanol moiety is typically converted to a leaving group, such as a chloride, to facilitate the subsequent condensation with 2-mercaptobenzimidazole. This reaction forms the thioether linkage, which is then oxidized to the sulfoxide found in Lansoprazole.

Mechanism of Action of Lansoprazole

As an intermediate, this compound does not have a direct biological signaling pathway. However, its final product, Lansoprazole, is a potent inhibitor of the gastric H+/K+ ATPase (proton pump).

Lansoprazole is a prodrug that, in the acidic environment of the parietal cells of the stomach, is converted to its active form, a sulfenamide derivative. This active form then covalently binds to the cysteine residues of the H+/K+ ATPase, irreversibly inhibiting its function. This blockage of the proton pump prevents the final step in gastric acid secretion, leading to a reduction in stomach acidity.

Caption: Mechanism of action of Lansoprazole as a proton pump inhibitor.

References

- 1. [3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol [lgcstandards.com]

- 2. [3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol [lgcstandards.com]

- 3. jwpharmlab.com [jwpharmlab.com]

- 4. usbio.net [usbio.net]

- 5. CAS#:103577-66-8 | 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | Chemsrc [chemsrc.com]

Technical Guide: (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol

SMILES Notation: Cc1c(CO)nccc1OCC(F)(F)F

Introduction

(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol is a key starting material in the synthesis of Lansoprazole, a widely used proton pump inhibitor. This document provides a comprehensive overview of its chemical properties, synthesis, and role in the production of Lansoprazole, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its subsequent intermediates in the synthesis of Lansoprazole is presented in Table 1.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₉H₁₀F₃NO₂ | 221.18 | 103577-66-8 |

| 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride | C₉H₁₀Cl₂F₃NO | 278.08 | 127337-60-4 |

| Lansoprazole Sulfide | C₁₆H₁₄F₃N₃OS | 353.36 | 103577-40-8 |

| Lansoprazole | C₁₆H₁₄F₃N₃O₂S | 369.36 | 103577-45-3 |

Synthesis and Experimental Protocols

The primary utility of this compound is as a precursor in the multi-step synthesis of Lansoprazole. The general synthetic pathway involves the conversion of the alcohol to a more reactive intermediate, typically a chloromethyl derivative, which is then coupled with 2-mercaptobenzimidazole, followed by oxidation to yield Lansoprazole.

Step 1: Chlorination of this compound

Objective: To convert the primary alcohol into a chloromethylpyridine derivative, a more reactive electrophile for the subsequent nucleophilic substitution.

Reagents and Solvents:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Toluene

Procedure:

-

Suspend this compound in toluene.

-

Add thionyl chloride dropwise to the suspension.

-

Maintain the reaction mixture for a specified period to ensure complete conversion.

-

Cool the resulting mixture to induce crystallization of the hydrochloride salt of the product.

-

Filter the solid, wash with toluene, and dry under vacuum to yield 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride.

Step 2: Synthesis of Lansoprazole Sulfide

Objective: To couple the chloromethylpyridine derivative with 2-mercaptobenzimidazole to form the thioether precursor to Lansoprazole.

Reagents and Solvents:

-

2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride

-

2-Mercaptobenzimidazole

-

Anhydrous methanol

-

Sodium methoxide or Sodium carbonate

Procedure:

-

In a reaction vessel, dissolve sodium methoxide or suspend sodium carbonate in anhydrous methanol.

-

Add 2-mercaptobenzimidazole to the solution/suspension and stir.

-

Add 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride to the reaction mixture.

-

Heat the mixture and maintain the reaction for several hours.

-

Cool the reaction mixture to room temperature and filter any insoluble materials.

-

Reduce the volume of the filtrate under vacuum to induce precipitation.

-

Filter the precipitate, wash with a small amount of anhydrous methanol, and dry to obtain Lansoprazole sulfide.

Step 3: Oxidation to Lansoprazole

Objective: To oxidize the sulfide to a sulfoxide, yielding the active pharmaceutical ingredient, Lansoprazole.

Reagents and Solvents:

-

Lansoprazole Sulfide (2-[[(3-methyl-4-(2,2,2-trifluoroethoxy)pyridinyl]methyl]thio]-1H-benzimidazole)

-

Oxidizing agent (e.g., m-chloroperbenzoic acid, hydrogen peroxide)

-

Chloroform or Ethanol

Procedure:

-

Suspend Lansoprazole sulfide in a suitable solvent such as chloroform.

-

Cool the suspension to a low temperature (e.g., -10 °C).

-

Slowly add a solution of the oxidizing agent (e.g., m-chloroperbenzoic acid in chloroform) to the suspension over a period of time while maintaining the low temperature.

-

Monitor the reaction progress by a suitable analytical method like HPLC.

-

Upon completion, quench the reaction and wash the reaction mass with an aqueous buffer solution (e.g., sodium bicarbonate).

-

Separate the organic layer, and isolate the product.

-

The crude product can be purified by recrystallization to yield pure Lansoprazole.

Synthetic Workflow

The following diagram illustrates the synthetic pathway from this compound to Lansoprazole.

Biological Context and Significance

While this compound is primarily an intermediate, its structural features are crucial for the biological activity of the final product, Lansoprazole. Lansoprazole is a proton pump inhibitor that works by irreversibly blocking the H+/K+ ATPase enzyme system (the proton pump) in gastric parietal cells. This action inhibits the final step of gastric acid production, leading to a reduction in gastric acidity. The metabolic fate of Lansoprazole is primarily governed by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, which metabolize it into 5-hydroxylansoprazole and lansoprazole sulfone, respectively. The pyridine and benzimidazole moieties, brought together through the synthetic process starting from this compound, are essential for the mechanism of action of Lansoprazole.

The following diagram depicts a simplified overview of the metabolic pathway of Lansoprazole.

An In-depth Technical Guide on the Solubility of (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol, a key intermediate in the synthesis of Lansoprazole.[1] Due to the limited availability of public quantitative solubility data for this specific compound, this document outlines detailed experimental protocols for determining its solubility in a range of relevant solvents.

Compound Profile

-

IUPAC Name: this compound

-

Synonyms: 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine, [3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methanol[2]

-

Appearance: Solid

Solubility Data

Quantitative solubility data for this compound is not extensively available in published literature. However, qualitative assessments indicate its solubility in Dimethyl Sulfoxide (DMSO) and Methanol.[1] To facilitate further research and development, a systematic study to quantify its solubility in a variety of common pharmaceutical solvents is crucial.

The following table outlines a proposed set of solvents for comprehensive solubility testing, categorized by their polarity and function.

| Solvent Category | Solvent | Rationale for Inclusion |

| Polar Protic | Water | Essential for understanding behavior in aqueous environments and physiological conditions. |

| Methanol | Known to solubilize the compound; provides a polar protic baseline.[1] | |

| Ethanol | A common, less toxic alcohol used in pharmaceutical processing. | |

| Isopropanol (IPA) | Frequently used as a solvent and cleaning agent in drug manufacturing. | |

| Polar Aprotic | Acetonitrile | A common solvent in reversed-phase chromatography and organic synthesis. |

| Acetone | A versatile solvent for a wide range of organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | Known to solubilize the compound; a powerful solvent for poorly soluble compounds.[1] | |

| Tetrahydrofuran (THF) | A common solvent in organic reactions and polymer chemistry. | |

| Non-Polar | Toluene | Represents aromatic hydrocarbon solvents used in synthesis. |

| Heptane/Hexane | Represents aliphatic hydrocarbon solvents; useful for understanding non-polar solubility limits. | |

| Other | Ethyl Acetate | A moderately polar solvent widely used in extraction and chromatography. |

| Dichloromethane (DCM) | A common solvent for organic synthesis and extraction. |

Experimental Protocols for Solubility Determination

The following section details a robust experimental workflow for determining the thermodynamic solubility of this compound using the shake-flask method. This method is considered the gold standard for solubility measurement.

3.1. Materials and Equipment

-

This compound (highly purified)[1]

-

Selected solvents (analytical grade or higher)

-

Analytical balance

-

Vials with Teflon-lined screw caps

-

Constant temperature orbital shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)

-

High-Performance Liquid Chromatography with UV detector (HPLC-UV)

-

Volumetric flasks and pipettes

3.2. Experimental Workflow Diagram

Caption: Workflow for Shake-Flask Solubility Determination.

3.3. Detailed Procedure

-

Preparation of Saturated Solutions: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled (e.g., 25°C and 37°C) to obtain temperature-specific solubility data.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed to permit the excess solid to settle. To ensure complete removal of undissolved solids, centrifuge the vials.[5]

-

Sampling and Preparation for Analysis: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.[5] Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method. A calibration curve should be prepared using standard solutions of the compound of known concentrations. The solubility is then calculated from the concentration of the saturated solution, taking into account the dilution factor.

Logical Relationships in Solubility Studies

The determination of solubility is a foundational step that influences many subsequent stages of drug development. The diagram below illustrates the central role of solubility data.

Caption: Impact of Solubility Data on Drug Development.

A thorough understanding of the solubility of this compound is essential for optimizing its synthesis, purification, and formulation, and for conducting meaningful in vitro and in vivo studies. By following the detailed protocols outlined in this guide, researchers can generate the critical data needed to advance their drug development programs.

References

Spectroscopic and Synthetic Profile of (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the key pharmaceutical intermediate, (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol. The information presented herein is intended to support research, development, and quality control activities.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound, based on analysis of its chemical structure and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | d | 1H | H-6 (Pyridine) |

| ~6.80 | d | 1H | H-5 (Pyridine) |

| ~4.80 | q | 2H | -OCH₂CF₃ |

| ~4.70 | s | 2H | -CH₂OH |

| ~2.30 | s | 3H | -CH₃ |

| (variable) | br s | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160.0 | C-4 (Pyridine) |

| ~155.0 | C-2 (Pyridine) |

| ~148.0 | C-6 (Pyridine) |

| ~123.0 (q, ¹JCF ≈ 277 Hz) | -CF₃ |

| ~120.0 | C-3 (Pyridine) |

| ~108.0 | C-5 (Pyridine) |

| ~65.0 (q, ²JCF ≈ 35 Hz) | -OCH₂CF₃ |

| ~62.0 | -CH₂OH |

| ~15.0 | -CH₃ |

Table 3: Predicted Mass Spectrometry (EI) Data

| m/z | Relative Intensity | Proposed Fragment |

| 221 | Moderate | [M]⁺ (Molecular Ion) |

| 204 | Moderate | [M - OH]⁺ |

| 190 | Low | [M - CH₂OH]⁺ |

| 122 | High | [M - OCH₂CF₃]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |

| 3050-3000 | Weak | C-H stretch (aromatic) |

| 2950-2850 | Weak | C-H stretch (aliphatic) |

| 1600, 1470 | Medium | C=C and C=N stretching (pyridine ring) |

| 1280-1200 | Strong | C-O stretch (aryl ether) |

| 1150-1050 | Strong | C-F stretch |

| 1050-1000 | Medium | C-O stretch (primary alcohol) |

Experimental Protocols

The following section details the proposed experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This synthesis can be approached via a multi-step route starting from 2,3-lutidine. A logical workflow for this synthesis is depicted in the diagram below.

Caption: Synthetic workflow for this compound.

Step 1: Oxidation of 2,3-Lutidine To a solution of 2,3-lutidine in a suitable solvent such as dichloromethane, add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C. The reaction mixture is stirred at room temperature until completion, monitored by TLC. The resulting 2,3-lutidine-N-oxide is then isolated and purified.

Step 2: Nitration and Chlorination The 2,3-lutidine-N-oxide is carefully added to a mixture of fuming nitric acid and sulfuric acid at low temperature. The mixture is then heated to afford the nitrated product. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) yields 2-methyl-3-nitro-4-chloropyridine.

Step 3: Nucleophilic Substitution To a solution of 2,2,2-trifluoroethanol in a polar aprotic solvent such as DMF, sodium hydride is added at 0 °C. After the evolution of hydrogen ceases, 2-methyl-3-nitro-4-chloropyridine is added, and the reaction is stirred at an elevated temperature until completion. This step yields 2-methyl-3-nitro-4-(2,2,2-trifluoroethoxy)pyridine.

Step 4: Reduction and Rearrangement The nitro-pyridine derivative is subjected to reduction. A common method involves using iron powder in acetic acid or catalytic hydrogenation with palladium on carbon. This step reduces the nitro group to an amine, which can then be diazotized and hydrolyzed to the hydroxymethyl group, or alternatively, a more direct rearrangement can be induced to form the final product, this compound. The crude product is purified by column chromatography.

Spectroscopic Characterization

The following diagram illustrates the workflow for the spectroscopic analysis of the synthesized compound.

Caption: Workflow for the spectroscopic characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR: Acquire the spectrum on a 500 MHz spectrometer. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

-

¹³C NMR: Acquire the proton-decoupled spectrum on a 125 MHz spectrometer. Key parameters include a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the compound in methanol directly into the ion source using a direct infusion pump or via a GC inlet.

-

Ionization: Utilize electron ionization (EI) at 70 eV.

-

Analysis: Scan a mass range of m/z 50-300.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the compound on a KBr plate by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan prior to the sample scan.

Theoretical Studies of (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol is a pivotal intermediate in the synthesis of the highly successful proton pump inhibitor, Lansoprazole. This technical guide provides a comprehensive overview of its chemical properties, a detailed theoretical synthesis protocol, and its established role in pharmaceutical manufacturing. The document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development.

Chemical and Physical Properties

This compound is a pyridine derivative characterized by the presence of a methyl group, a trifluoroethoxy group, and a hydroxymethyl group attached to the pyridine ring. These functional groups contribute to its specific reactivity and utility as a building block in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀F₃NO₂ | [1] |

| Molecular Weight | 221.18 g/mol | [1] |

| CAS Number | 103577-66-8 | [2] |

| Melting Point | 93-94 °C | [2] |

| Boiling Point | 273.6 ± 40.0 °C at 760 mmHg | N/A |

| Density | 1.3 ± 0.1 g/cm³ | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in methanol, DMSO | N/A |

Synthesis Protocol

The synthesis of this compound is a multi-step process that typically starts from 2,3-lutidine. The following protocol is a composite of procedures described in the patent literature, primarily for the synthesis of Lansoprazole.[3]

Logical Workflow for the Synthesis

References

An In-depth Technical Guide to the Reactivity of (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol is a key chemical intermediate, most notably in the synthesis of the proton pump inhibitor Lansoprazole. Its reactivity is primarily centered around the hydroxyl group at the 2-position of the pyridine ring. This technical guide provides a comprehensive overview of the known and potential chemical transformations of this compound, including detailed experimental protocols for its principal reactions. The guide also presents quantitative data where available and visualizes key reaction workflows to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound, a substituted pyridine derivative, plays a critical role as a building block in the pharmaceutical industry. Its structural features, a nucleophilic hydroxyl group and a substituted pyridine ring, allow for a variety of chemical modifications, making it a versatile precursor for the synthesis of complex molecules. This document details the reactivity of this compound, focusing on transformations of the primary alcohol functionality.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 103577-66-8 | [1][2] |

| Molecular Formula | C₉H₁₀F₃NO₂ | [3] |

| Molecular Weight | 221.18 g/mol | [3] |

| Appearance | Brown solid | [4] |

| Melting Point | 93-94 °C | [1] |

Core Reactivity of the Hydroxymethyl Group

The primary alcohol of this compound is the main site of its chemical reactivity. This hydroxyl group can undergo a range of classical alcohol reactions, including chlorination, acetylation (esterification), oxidation, and etherification.

Chlorination

The conversion of the hydroxymethyl group to a chloromethyl group is a crucial step in the synthesis of Lansoprazole. This transformation is typically achieved using thionyl chloride (SOCl₂).

Experimental Protocol: Chlorination with Thionyl Chloride [4]

-

Materials:

-

This compound (6.64 g, 0.03 mol)

-

Dichloromethane (DCM, 30 mL)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Thionyl chloride (10.71 g, 0.09 mol)

-

Ethyl acetate

-

-

Procedure:

-

Dissolve this compound in 20 mL of dichloromethane in a 100 mL three-necked flask and add a catalytic amount of DMF.

-

Cool the mixture in an ice bath.

-

Slowly add a mixture of thionyl chloride and 10 mL of dichloromethane dropwise.

-

After the addition is complete, allow the reaction to proceed at a temperature between -10 to 10°C for 3-6 hours. It is important to absorb the tail gas.

-

Upon completion of the reaction (monitored by TLC), concentrate the solution under reduced pressure at a temperature below 40°C to a volume of approximately 5 mL.

-

Induce precipitation of the product, 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, by the dropwise addition of ethyl acetate. Continue adding ethyl acetate until no further precipitation is observed.

-

Filter the white crystalline solid and dry under vacuum.

-

Quantitative Data: This protocol is reported to produce the hydrochloride salt of the chlorinated product. While a specific yield for this reaction is not provided in the reference, the subsequent hydrolysis step to the parent alcohol is reported to have an 85.1% yield over two steps.

Logical Relationship: Chlorination Workflow

Caption: Workflow for the chlorination of the title compound.

Acetylation (Esterification)

The hydroxyl group can be readily acylated to form an ester. The acetylated derivative, (3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl acetate, is a known compound.[5]

Experimental Protocol: Acetylation with Acetic Anhydride (Adapted from a general procedure)[6]

-

Materials:

-

This compound (1.0 equiv)

-

Dry pyridine (as solvent)

-

Acetic anhydride (1.5-2.0 equiv)

-

Dry methanol (for quenching)

-

Toluene

-

Dichloromethane or Ethyl acetate

-

1 M HCl, water, saturated aq. NaHCO₃, brine

-

Na₂SO₄ or MgSO₄

-

-

Procedure:

-

Dissolve the starting material in dry pyridine under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0°C and add acetic anhydride.

-

Stir the reaction mixture at room temperature, monitoring for the complete consumption of the starting material by TLC.

-

Quench the reaction by adding dry methanol.

-

Co-evaporate the reaction mixture with toluene.

-

Dilute the residue with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain the desired product.

-

Quantitative Data: Specific yield for the acetylation of this compound is not explicitly reported in the available literature.

Logical Relationship: Acetylation Workflow

Caption: Workflow for the acetylation of the title compound.

Oxidation to the Aldehyde

The primary alcohol can be oxidized to the corresponding aldehyde, 2-formyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine. Mild oxidation conditions are required to prevent over-oxidation to the carboxylic acid. The Swern oxidation and Dess-Martin periodinane (DMP) oxidation are suitable methods.

Experimental Protocol: Swern Oxidation (Adapted from a general procedure)[7]

-

Materials:

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM), anhydrous

-

This compound (1.0 equiv)

-

Triethylamine (NEt₃)

-

-

Procedure:

-

Prepare a solution of oxalyl chloride in anhydrous DCM and cool to -78°C.

-

Slowly add a solution of DMSO in anhydrous DCM, maintaining the temperature below -60°C.

-

After stirring for a few minutes, add a solution of the alcohol in anhydrous DCM.

-

Stir the mixture for 15-30 minutes at -78°C.

-

Add triethylamine to the reaction mixture and stir for a few minutes at -78°C, then allow it to warm to room temperature.

-

Quench the reaction with water and perform a standard aqueous workup.

-

The crude product can be purified by column chromatography.

-

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation (Adapted from a general procedure)[8]

-

Materials:

-

Dess-Martin periodinane (1.1 equiv)

-

This compound (1.0 equiv)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (optional, as a buffer)

-

-

Procedure:

-

Suspend Dess-Martin periodinane in DCM.

-

Add a solution of the alcohol in DCM to the suspension at room temperature.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

-

Perform an aqueous workup and purify the product by column chromatography.

-

Quantitative Data: Specific yields for the oxidation of this compound are not available in the searched literature.

Logical Relationship: Oxidation Workflow

Caption: Potential oxidation pathways for the title compound.

Etherification

The formation of an ether from the subject alcohol can be achieved via the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Experimental Protocol: Williamson Ether Synthesis (Adapted from a general procedure)[9]

-

Materials:

-

This compound (1.0 equiv)

-

A strong base (e.g., NaH)

-

Anhydrous solvent (e.g., THF or DMF)

-

An alkyl halide (e.g., methyl iodide)

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend the strong base (e.g., NaH) in the anhydrous solvent.

-

Slowly add a solution of the alcohol in the anhydrous solvent.

-

Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

-

Add the alkyl halide to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Perform a standard aqueous workup and purify the resulting ether by column chromatography.

-

Quantitative Data: There is no specific quantitative data available in the literature for the etherification of this compound.

Logical Relationship: Etherification Workflow

Caption: Williamson ether synthesis workflow for the title compound.

Reactivity of the Pyridine Ring

The pyridine ring in this molecule is substituted with an electron-donating methyl group at the 3-position and an electron-withdrawing trifluoroethoxy group at the 4-position. These substituents influence the electron density of the ring and thus its susceptibility to electrophilic or nucleophilic attack. However, the primary reactivity of this compound as reported in the literature is dominated by the transformations of the hydroxymethyl group.

Biological Activity and Signaling Pathways

Currently, there is no available literature describing specific biological activities or involvement in signaling pathways for this compound itself. Its significance is primarily as a precursor in the synthesis of pharmacologically active molecules like Lansoprazole.

Conclusion

This compound is a valuable intermediate whose reactivity is centered on its primary alcohol functionality. This guide has detailed the key transformations of this hydroxyl group – chlorination, acetylation, oxidation, and etherification – providing established and adaptable experimental protocols. While quantitative data for some of these reactions on this specific substrate are not widely published, the provided procedures offer a solid foundation for further research and process development. The workflows visualized herein provide a clear overview of the synthetic routes involving this important building block. Future investigations could focus on quantifying the yields and optimizing the conditions for the less-documented reactions, as well as exploring any potential intrinsic biological activity of the molecule.

References

- 1. CAS#:103577-66-8 | 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | Chemsrc [chemsrc.com]

- 2. Swern oxidation - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents [patents.google.com]

- 5. clearsynth.com [clearsynth.com]

- 6. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol is a key chemical intermediate, most notably recognized for its role in the synthesis of proton pump inhibitors (PPIs) such as Lansoprazole. This technical guide provides a comprehensive overview of its analogues and derivatives, extending beyond its application in gastrointestinal treatments to explore its potential in other therapeutic areas, particularly oncology. This document details synthetic methodologies, quantitative biological data, and the signaling pathways associated with these compounds.

Core Compound and its Significance

The core structure, this compound, serves as a critical building block. Its trifluoroethoxy group offers unique electronic properties and metabolic stability, making it an attractive moiety in drug design. The primary hydroxyl group provides a convenient handle for further chemical modifications, leading to a diverse range of analogues and derivatives.